molecular formula C11H6ClNOS B12461267 5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole

5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole

Cat. No.: B12461267
M. Wt: 235.69 g/mol
InChI Key: PSSAXTCZHXMOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom at the 5-position and a thiophene ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 5-chloro-2-bromobenzoic acid under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoxazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(thiophen-2-yl)-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C11H6ClNOS

Molecular Weight

235.69 g/mol

IUPAC Name

5-chloro-2-thiophen-2-yl-1,3-benzoxazole

InChI

InChI=1S/C11H6ClNOS/c12-7-3-4-9-8(6-7)13-11(14-9)10-2-1-5-15-10/h1-6H

InChI Key

PSSAXTCZHXMOBW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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